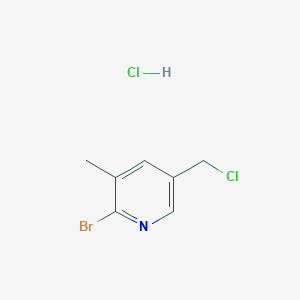

2-Bromo-5-(chloromethyl)-3-methylpyridine hydrochloride

Description

Molecular Formula: C₇H₈BrCl₂N Molecular Weight: 256.96 g/mol CAS No.: Not explicitly provided in evidence, but referenced under Enamine Ltd’s catalog (EN300-399272) . Purity: 95% (typical commercial grade) .

This compound is a pyridine derivative featuring a bromine atom at position 2, a chloromethyl group at position 5, and a methyl group at position 2. The hydrochloride salt enhances its stability and solubility in polar solvents, making it valuable in pharmaceutical synthesis and agrochemical research.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-bromo-5-(chloromethyl)-3-methylpyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN.ClH/c1-5-2-6(3-9)4-10-7(5)8;/h2,4H,3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIODDNQGZVTVFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Br)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(chloromethyl)-3-methylpyridine hydrochloride typically involves halogenation reactions. One common method includes the bromination of 3-methylpyridine followed by chloromethylation. The reaction conditions often involve the use of bromine and chloromethylating agents under controlled temperatures to ensure selective substitution at the desired positions on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistency and high yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. The final product is usually purified through crystallization or distillation to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(chloromethyl)-3-methylpyridine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to the formation of different pyridine derivatives.

Scientific Research Applications

2-Bromo-5-(chloromethyl)-3-methylpyridine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound can be used in the study of biological pathways and enzyme interactions.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(chloromethyl)-3-methylpyridine hydrochloride involves its interaction with specific molecular targets. The presence of halogen atoms allows it to participate in various chemical reactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities with analogous pyridine derivatives:

Research and Commercial Relevance

- Pharmaceutical Intermediates : The chloromethyl group in the target compound is critical for synthesizing kinase inhibitors and antiviral agents . In contrast, 2-Bromo-3-methylpyridine is primarily used in smaller-scale organic synthesis .

- Structural Analog Limitations : Compounds like (5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride are less reactive in cross-coupling reactions due to the amine group’s competing nucleophilicity.

Biological Activity

2-Bromo-5-(chloromethyl)-3-methylpyridine hydrochloride is a heterocyclic compound characterized by a pyridine ring substituted with bromine and chloromethyl groups. Its molecular formula is C₆H₆BrCl₂N, and it has a molecular weight of 242.93 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and enzyme inhibition properties.

The compound's structure enhances its solubility and permeability across biological membranes, making it suitable for various therapeutic applications. The presence of the bromine and chloromethyl substituents allows for diverse interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆BrCl₂N |

| Molecular Weight | 242.93 g/mol |

| Solubility | High in water |

| Log P (octanol-water) | 2.25 |

| BBB Permeant | Yes |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Its mechanism involves interaction with microbial cell components, potentially disrupting their growth and metabolism.

- Study Findings : In vitro studies have shown that the compound effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Additionally, it has demonstrated antifungal activity against Candida albicans.

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of specific enzymes or receptors involved in disease processes. Preliminary studies have indicated that it may inhibit certain kinases, which are crucial in signaling pathways related to cancer progression.

- Mechanism of Action : The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction may affect cellular signaling pathways, offering a therapeutic avenue for further exploration.

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of this compound against a panel of pathogens. The results indicated an IC50 value of approximately 15 µg/mL against S. aureus, highlighting its potential use as an antibacterial agent in clinical settings.

- Enzyme Inhibition : Another study focused on the inhibitory effects of the compound on cyclin-dependent kinases (CDKs). The findings suggested that it could inhibit CDK2 with an IC50 value of 12 nM, indicating strong potential for development as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high gastrointestinal absorption and favorable distribution characteristics. Its ability to permeate biological membranes enhances its therapeutic potential.

Table 2: Pharmacokinetic Properties

| Parameter | Value |

|---|---|

| Gastrointestinal Absorption | High |

| Skin Permeation Rate | Log Kp = -5.82 cm/s |

| P-glycoprotein Substrate | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.